![molecular formula C26H26N2O3 B4009427 N-(4-phenoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4009427.png)
N-(4-phenoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Overview
Description
N-(4-phenoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as PPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
- Application : EVP4593 has been identified as a potent and specific inhibitor of mitochondrial complex I . It effectively reduces complex I-dependent respiration without affecting other respiratory chain complexes (II–IV). Additionally, it elicits the release of reactive oxygen species at the flavin site of complex I.
- Application : N-(4-phenoxyphenyl)benzenesulfonamide derivatives (similar to EVP4593) have been developed as nonsteroidal PR antagonists . These compounds may have applications in gynecology and hormone-related disorders.
Mitochondrial Complex I Inhibition
Progesterone Receptor Antagonism
Mechanism of Action
Target of Action
The primary target of N-(4-phenoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide is mitochondrial complex I . This multisubunit membrane protein plays a crucial role in the electron transport chain, which is a key component of cellular respiration .
Mode of Action
N-(4-phenoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide interacts with its target by inhibiting the function of mitochondrial complex I . It specifically and effectively reduces the mitochondrial complex I-dependent respiration, without affecting the respiratory chain complexes II–IV .
properties
IUPAC Name |
N-(4-phenoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c29-25(19-20-7-3-1-4-8-20)28-17-15-21(16-18-28)26(30)27-22-11-13-24(14-12-22)31-23-9-5-2-6-10-23/h1-14,21H,15-19H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXGNQPFDSDNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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